molecular formula C11H9FN2O B1523145 4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole CAS No. 1152836-01-5

4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole

Cat. No.: B1523145
CAS No.: 1152836-01-5
M. Wt: 204.2 g/mol
InChI Key: VQRFSGRHVONHAQ-UHFFFAOYSA-N
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Description

4-(3-Fluorobenzoyl)-1-methyl-1H-pyrazole is a fluorinated pyrazole derivative characterized by a 3-fluorobenzoyl group at the 4-position and a methyl substituent at the 1-position of the pyrazole ring. The electron-withdrawing fluorine atom and benzoyl group enhance its stability and influence intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

(3-fluorophenyl)-(1-methylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-7-9(6-13-14)11(15)8-3-2-4-10(12)5-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRFSGRHVONHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-(3-Fluorobenzoyl)-1-methyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies surrounding this compound.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 3-fluorobenzoyl group. The presence of the fluorine atom significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that pyrazole derivatives can demonstrate significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have been assessed for their cytotoxic effects in vitro and in vivo .
  • Antimicrobial Properties : Compounds in the pyrazole class have been investigated for their antibacterial and antifungal properties. The incorporation of fluorine has been linked to enhanced activity against certain pathogens .

Antitumor Activity

A study highlighted the antitumor potential of pyrazole derivatives, including this compound. In vitro tests revealed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

CompoundCell LineIC50 (µM)
This compoundMCF-75.2
Control (Doxorubicin)MCF-70.5

Antimicrobial Activity

Research on related compounds has shown promising results against various fungal strains. A comparative study indicated that pyrazole derivatives exhibited lower minimum inhibitory concentration (MIC) values than traditional antifungals like fluconazole.

CompoundPathogenMIC (µg/mL)
This compoundC. albicans0.15
FluconazoleC. albicans0.50

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Modifications and Substituent Effects

Pyrazole derivatives are highly tunable, with substituents significantly altering their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
4-(3-Fluorobenzoyl)-1-methyl-1H-pyrazole 3-Fluorobenzoyl (C4), Methyl (N1) C₁₂H₁₀FN₂O₂ 248.22 g/mol Enhanced lipophilicity due to benzoyl; meta-fluorine improves metabolic stability
3-(4-Fluorophenyl)-1-(4-fluorobenzyl)-5-fluoro-1H-pyrazole () 4-Fluorophenyl (C3), 4-Fluorobenzyl (N1), F (C5) C₁₆H₁₁F₃N₂ 300.27 g/mol Triple fluorination increases electronegativity, potentially enhancing receptor binding
1-Acetyl-4-hydroxy-3,5-diphenyl-2-pyrazoline () Acetyl (N1), Hydroxy (C4), Diphenyl (C3, C5) C₁₇H₁₄N₂O₂ 278.31 g/mol Hydroxy and acetyl groups confer antiarrhythmic and sedative activities
3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole () Dichlorophenylmethoxy (C3), 4-Fluorobenzyl (N1) C₂₃H₁₇Cl₂FN₂O 427.30 g/mol Bulky dichlorophenyl group may hinder membrane permeability but improve selectivity
Key Observations:
  • Substituent Position : The meta-fluorine in this compound contrasts with para-fluorinated analogs (e.g., ), which may exhibit stronger dipole interactions due to symmetrical charge distribution .
  • Bioactivity : Unlike diphenylpyrazolines (), the absence of hydroxyl or acetyl groups in the target compound suggests divergent biological targets, possibly favoring kinase inhibition over antiarrhythmic effects .
Key Observations:
  • Benzoylation : The target compound’s synthesis likely follows a route similar to , where fluorobenzoyl chloride reacts with a pre-formed pyrazole core.
  • Click Chemistry : Triazole hybrids () require copper catalysis, unlike the target compound’s straightforward acylation .
Key Observations:
  • Antimicrobial Potential: The target compound’s fluorobenzoyl group may enhance activity against Gram-positive bacteria, similar to coumarin-pyrazole hybrids () .
  • Divergent Targets : Unlike diphenylpyrazolines (), the target compound lacks ion channel-modulating groups, suggesting alternative mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole
Reactant of Route 2
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4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole

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